molecular formula C12H14ClNO B8547749 6-(4-Chloro-phenoxy)-hexanenitrile

6-(4-Chloro-phenoxy)-hexanenitrile

Cat. No.: B8547749
M. Wt: 223.70 g/mol
InChI Key: KKLLBNYOGNBALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chloro-phenoxy)-hexanenitrile is a nitrile derivative featuring a hexanenitrile backbone substituted with a 4-chlorophenoxy group. The compound belongs to a class of halogenated phenoxy nitriles, which are of interest in agrochemical synthesis, materials science, and industrial chemistry due to their stability and reactivity .

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

6-(4-chlorophenoxy)hexanenitrile

InChI

InChI=1S/C12H14ClNO/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8H,1-4,10H2

InChI Key

KKLLBNYOGNBALG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCC#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Trends and Insights

Halogen Effects: Chlorine: Enhances lipophilicity and agrochemical activity (e.g., 2-(4-Chlorophenyl)hexanenitrile) . Fluorine: Improves thermal stability and alters electronic properties, as seen in fluorinated phenoxy derivatives .

Substituent Position: Para-substitution (e.g., 4-Cl-phenoxy) optimizes steric accessibility for reactions, while ortho/meta-substitution (e.g., 3,5-F₂-phenoxy) may hinder reactivity but improve selectivity .

Functional Groups :

  • Nitrile groups enable nucleophilic additions, forming amines or carboxylic acids.
  • Diazenyl and nitro groups expand applications into photoresponsive materials .

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